molecular formula C21H22O11 B1676073 Marein CAS No. 535-96-6

Marein

Cat. No. B1676073
CAS RN: 535-96-6
M. Wt: 450.4 g/mol
InChI Key: XGEYXJDOVMEJNG-HTFDPZBKSA-N
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Description

Marein, also known as this compound glycoside, is a natural flavonoid compound found in the flowers of Coreopsis tinctoria, commonly known as tickseed. It is known for its various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has a molecular formula of C21H22O11 and a molecular weight of 450.39 g/mol .

Scientific Research Applications

Marein has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in the study of flavonoid chemistry and its reactions.

    Biology: It is studied for its antioxidant properties and its ability to scavenge free radicals.

    Medicine: this compound has potential therapeutic applications in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases due to its anti-inflammatory and neuroprotective effects.

    Industry: This compound is used in the development of natural antioxidants for food and cosmetic products.

Mechanism of Action

Marein exerts its effects through several molecular pathways:

Future Directions

Relevant Papers

Several papers have been identified that provide valuable information about Marein and related topics .

Biochemical Analysis

Biochemical Properties

Marein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of the Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) pathways . These interactions are essential for its cardioprotective effects, as this compound reduces inflammation, oxidative stress, and apoptosis in cardiomyocytes. Additionally, this compound influences the Phosphoinositide 3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway, which is vital for lipid metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cardiomyocytes, this compound improves cell viability and reduces oxidative stress . It also influences cell signaling pathways, such as the FAK/AKT pathway, leading to reduced inflammation and apoptosis. This compound’s impact on gene expression includes the modulation of genes involved in oxidative stress and inflammation. Furthermore, this compound affects cellular metabolism by regulating lipid levels through the PI3K/AKT/mTOR pathway .

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound activates the FAK/AKT pathway, which plays a pivotal role in its cardioprotective effects . This activation leads to reduced inflammation, oxidative stress, and apoptosis in cardiomyocytes. This compound also exhibits an anti-ferroptosis effect, which is crucial for its protective role against doxorubicin-induced cardiotoxicity . Additionally, this compound modulates the PI3K/AKT/mTOR pathway, influencing lipid metabolism and reducing lipid levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has demonstrated stability and sustained cardioprotective effects over an eight-week treatment period in murine models . Long-term effects of this compound include improved cardiac function and reduced indicators of cardiac damage. This compound’s stability and degradation in vitro and in vivo studies suggest that it maintains its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant cardioprotective effects without compromising the efficacy of doxorubicin in cancer cells .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the PI3K/AKT/mTOR pathway . This pathway is crucial for lipid metabolism, and this compound’s modulation of this pathway leads to reduced lipid levels. This compound also interacts with enzymes and cofactors involved in oxidative stress and inflammation, further highlighting its role in metabolic regulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. These interactions influence this compound’s localization and accumulation within specific tissues, such as the heart . This compound’s distribution is essential for its cardioprotective effects, as it needs to reach and accumulate in cardiomyocytes to exert its beneficial effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects. Targeting signals and post-translational modifications play a role in this compound’s localization, ensuring that it reaches the appropriate cellular sites to modulate pathways such as FAK/AKT and PI3K/AKT/mTOR .

Preparation Methods

Synthetic Routes and Reaction Conditions

Marein can be synthesized through several chemical routes, typically involving the glycosylation of flavonoid precursors. One common method involves the reaction of a flavonoid aglycone with a glycosyl donor in the presence of an acid catalyst. The reaction conditions often include temperatures ranging from 60°C to 100°C and reaction times of several hours to ensure complete glycosylation.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the flowers of Coreopsis tinctoria. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Marein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound typically leads to the formation of dihydroflavonoid derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases such as pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized flavonoid derivatives, dihydroflavonoids, and various ester and ether derivatives of this compound .

Comparison with Similar Compounds

Marein is unique among flavonoids due to its specific glycosylation pattern and its potent biological activities. Similar compounds include:

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound has a unique combination of glycosylation and hydroxylation that enhances its bioavailability and biological activity .

If you have any more questions or need further details, feel free to ask!

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEYXJDOVMEJNG-HTFDPZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029273
Record name (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

535-96-6
Record name Marein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MAREIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY787E65J4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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